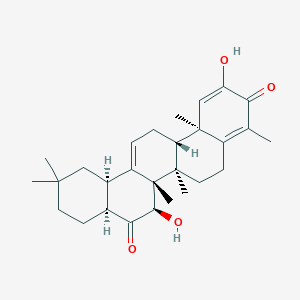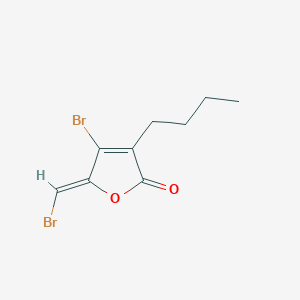
ATAGABALIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atagabalin, also known as PD-0200390, is a drug developed by Pfizer. It is related to gabapentin and binds to the α2δ calcium channels (1 and 2). Initially, it was under development as a treatment for insomnia but was discontinued following unsatisfactory trial results .
Méthodes De Préparation
The synthetic route for Atagabalin involves the preparation of its hydrochloride form. The preparation method for in vivo formula includes taking 50 μL of DMSO main solution, adding 300 μL of PEG300, mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of ddH2O, mixing well and clarifying .
Analyse Des Réactions Chimiques
Atagabalin undergoes various chemical reactions, including binding to the α2δ subunit of voltage-dependent calcium channels. This binding regulates calcium current density and activation/inactivation kinetics of the calcium channel .
Applications De Recherche Scientifique
Atagabalin has been used in trials studying the treatment of insomnia, primary insomnia, and nonrestorative sleep . It was developed as a ligand for the voltage-gated calcium channel alpha-2-delta subunit, affecting slow-wave sleep and potentially treating insomnia . Despite its discontinuation, the compound has contributed to the understanding of calcium channel blockers and their effects on sleep disorders.
Mécanisme D'action
Atagabalin exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels. This binding regulates calcium current density and the activation/inactivation kinetics of the calcium channel . The compound’s mechanism of action involves inhibiting the voltage-dependent calcium channel subunit alpha-2/delta-1, which plays a crucial role in calcium signaling pathways .
Comparaison Avec Des Composés Similaires
Atagabalin is related to gabapentin and other similar compounds such as 4-Methylpregabalin and Gabapentin enacarbil . These compounds also bind to the α2δ calcium channels and have similar mechanisms of action. this compound’s unique structure and binding properties distinguish it from these related compounds .
Propriétés
IUPAC Name |
2-[1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVMAUQEZFTTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)(CC(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydrobenzo[a]naphthacene-8,13-dione](/img/structure/B1243371.png)

![N-[4-[(E)-N-[(4-bromophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-5-methylfuran-2-carboxamide](/img/structure/B1243374.png)
![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)




![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)
